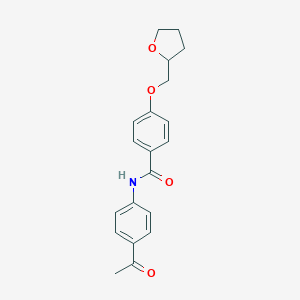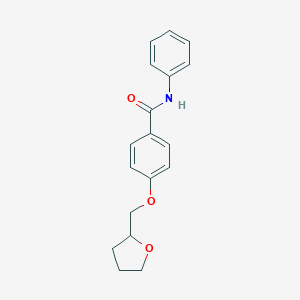![molecular formula C21H21ClN4O6S B250519 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as TAK-659 and is currently being studied for its potential use in treating cancer and autoimmune diseases.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the proliferation and survival of cancer cells and immune cells. By inhibiting their activity, this compound can reduce the growth of cancer cells and inflammation in autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in preclinical models. It has been found to inhibit the activity of several kinases, which can reduce the growth of cancer cells and inflammation in autoimmune diseases. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide in lab experiments include its potent activity against several kinases, its favorable pharmacokinetic profile, and its potential use in treating cancer and autoimmune diseases. However, there are also limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One direction is to further investigate its potential use in treating cancer and autoimmune diseases. Another direction is to study its off-target effects on other kinases and determine if these effects could be exploited for therapeutic purposes. Additionally, the development of more potent and selective analogs of this compound could lead to improved therapeutic outcomes.
合成法
The synthesis method of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves several steps. The first step is the preparation of 4-chloro-3-methylphenol, which is then reacted with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetamide. This compound is then reacted with 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide to form this compound.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is currently being studied for its potential use in treating cancer and autoimmune diseases. It has been found to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.
特性
分子式 |
C21H21ClN4O6S |
|---|---|
分子量 |
492.9 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O6S/c1-13-10-15(6-9-17(13)22)32-12-19(27)23-14-4-7-16(8-5-14)33(28,29)26-18-11-20(30-2)25-21(24-18)31-3/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,26) |
InChIキー |
TYEBUFLUQCPBQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
